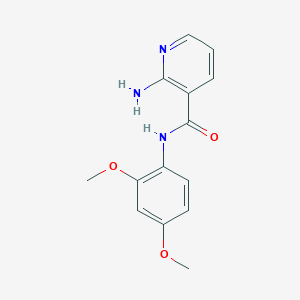

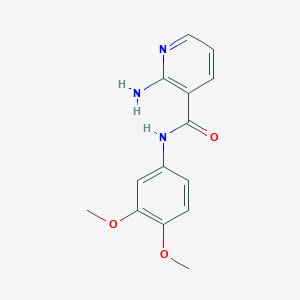

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a compound which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .Molecular Structure Analysis

The structures of these compounds were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide, focusing on six unique applications:

Alzheimer’s Disease Treatment

Research has shown that derivatives of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide exhibit potential as therapeutic agents for Alzheimer’s disease. These compounds have been synthesized and tested for their ability to inhibit cholinesterase enzymes, which are crucial in the progression of Alzheimer’s . The inhibition of these enzymes can help in managing the symptoms and progression of the disease.

Antibacterial Agents

The compound has been studied for its antibacterial properties. It has shown significant activity against various Gram-positive and Gram-negative bacterial strains . This makes it a promising candidate for the development of new antibacterial drugs, especially in the face of rising antibiotic resistance.

Biofilm Inhibition

In addition to its antibacterial properties, 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide has been investigated for its ability to inhibit bacterial biofilm formation . Biofilms are complex communities of bacteria that are resistant to conventional antibiotics, and inhibiting their formation is crucial for treating chronic infections.

Anti-inflammatory Applications

The compound has potential anti-inflammatory applications. Research indicates that it can modulate inflammatory pathways, making it a candidate for the treatment of inflammatory diseases . This could be particularly useful in conditions where inflammation plays a key role, such as arthritis and inflammatory bowel disease.

Cancer Research

Studies have explored the use of this compound in cancer research. It has shown potential in inhibiting the growth of certain cancer cell lines . This suggests that it could be developed into a therapeutic agent for cancer treatment, either alone or in combination with other drugs.

Neuroprotective Effects

Research has also indicated that 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide may have neuroprotective effects . This means it could help protect nerve cells from damage, which is beneficial in neurodegenerative diseases such as Parkinson’s and Huntington’s disease.

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various effects on the body.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the cholinesterase enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine levels in the nervous system increase.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to various effects, depending on the specific location and receptors involved. For example, increased acetylcholine in the brain can lead to improved memory and cognition, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances, such as certain foods or drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .

Propiedades

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c15-13-10(2-1-5-16-13)14(18)17-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSZSLKOZVMTMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6497255.png)

![2-(4-methoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497267.png)

![1-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B6497289.png)

![2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B6497292.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)

![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)

![1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497321.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)

![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)